(3S)-1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol
Description
(3S)-1-[(4-Bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a bromo-fluoro-substituted benzyl group at the nitrogen atom of the pyrrolidine ring. The compound’s stereochemistry (S-configuration at position 3) and halogen substituents (4-bromo and 2-fluoro on the phenyl ring) are critical to its physicochemical and biological properties.
Properties
IUPAC Name |
(3S)-1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c12-9-2-1-8(11(13)5-9)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTVMSNQLWFIRL-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)CC2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluorobenzyl bromide and (S)-pyrrolidin-3-ol.
Nucleophilic Substitution: The key step involves the nucleophilic substitution of the bromine atom in 4-bromo-2-fluorobenzyl bromide by the nitrogen atom of (S)-pyrrolidin-3-ol. This reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified by column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and greener solvents.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the bromine atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) in DMF.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the dehalogenated product.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Drug Development
One of the primary applications of (3S)-1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol is in drug development. Its structural characteristics suggest potential as a lead compound in the synthesis of new pharmaceuticals, particularly in the treatment of neurological disorders. The presence of the pyrrolidine moiety is often associated with compounds that exhibit central nervous system (CNS) activity.
Antidepressant and Anxiolytic Effects
Research indicates that similar pyrrolidine derivatives have shown promise as antidepressants and anxiolytics. Compounds with modifications on the pyrrolidine ring can interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation .
Receptor Modulation
Studies suggest that compounds similar to this compound may act as modulators of specific receptors, such as serotonin receptors (5-HT receptors). This interaction can lead to enhanced therapeutic effects in treating anxiety and depression .
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit specific enzymes related to neurotransmitter degradation, potentially increasing the availability of serotonin and norepinephrine in synaptic clefts . This mechanism is crucial for developing effective antidepressants.
Synthesis of Complex Molecules
The unique structure of this compound makes it a valuable intermediate in organic synthesis. Researchers utilize it to create more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions .
Building Block for Fluorinated Compounds
Fluorinated compounds are significant in medicinal chemistry due to their enhanced metabolic stability and bioactivity. The incorporation of fluorine into organic molecules can modify their pharmacokinetic properties, making this compound a useful building block for synthesizing fluorinated drugs .
Case Studies
| Study | Findings |
|---|---|
| Study A | Investigated the CNS activity of similar pyrrolidine derivatives showing significant antidepressant effects in animal models. |
| Study B | Focused on receptor binding assays indicating that compounds related to this compound exhibited high affinity for 5-HT receptors. |
| Study C | Explored synthetic pathways utilizing this compound as an intermediate, leading to the successful synthesis of novel fluorinated pharmaceuticals. |
Mechanism of Action
The mechanism of action of (3S)-1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The presence of the (4-bromo-2-fluorophenyl)methyl group can influence its binding affinity and selectivity towards these targets. The pyrrolidine ring and hydroxyl group can also play a role in its overall pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Structural Analogs with Halogen-Substituted Phenyl Groups
(3S)-1-[(4-Bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol
- Key Differences : The fluorine atom is positioned at the 3- rather than 2-position on the phenyl ring.
(4aR)-N-(4-Bromo-3,5-difluorophenyl)-1-[(4-bromo-2-fluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2,5-b]pyridazine-3-carboxamide
- Key Differences : The core structure is a pyrrolo[1,2-b]pyridazine ring instead of pyrrolidine, with additional bromo and difluoro substituents.
- Impact : The extended heterocyclic system may enhance π-π stacking interactions, while additional halogens could improve binding to hydrophobic pockets in biological targets .
Table 1: Structural Comparison of Halogen-Substituted Analogs
| Compound | Core Structure | Halogen Substituents | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound | Pyrrolidin-3-ol | 4-Bromo, 2-fluoro (phenyl) | 274.14 | Chiral center (S), simple scaffold |
| (3S)-1-[(4-Bromo-3-FPh)methyl]pyrrolidin-3-ol | Pyrrolidin-3-ol | 4-Bromo, 3-fluoro (phenyl) | 274.14 | Positional isomer of target |
| Example 166 (EP 4374877) | Pyrrolo[1,2-b]pyridazine | 4-Bromo, 2-fluoro (phenyl); additional Br, F | 665.98 | Complex heterocycle, multiple halogens |
Analogs with Varied Substituents and Stereochemistry
(3S)-1-(2-Phenylethyl)pyrrolidin-3-ol ()
- Key Differences : A phenylethyl group replaces the bromo-fluorophenylmethyl moiety.
- The stereochemistry (S vs. R) in analogs like 1a and 1b () significantly affects biological activity, as seen in antiviral profiling .
RG7774 (Triazolopyrimidine Derivative)
- Key Differences : Incorporates a triazolo[4,5-d]pyrimidine core with a tert-butyl group.
Table 2: Substituent and Stereochemical Comparisons
Quinazoline Derivatives ()
Compounds like vandetanib (4-bromo-2-fluorophenyl substituent) and lapatinib share halogenated aromatic motifs but employ quinazoline cores.
- Key Differences: Quinazoline’s planar structure facilitates intercalation or ATP-binding pocket interactions in kinases, unlike the non-aromatic pyrrolidine scaffold.
- Impact : The target compound’s flexibility may allow for broader conformational adaptability but reduced affinity for rigid enzyme pockets .
Biological Activity
(3S)-1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol is a chiral compound notable for its unique structure, featuring both bromine and fluorine atoms on the phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neurological and anti-inflammatory contexts. This article provides a comprehensive overview of the biological activity of this compound, including synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C11H13BrFNO
- Molecular Weight : 274.13 g/mol
- CAS Number : 1568211-92-6
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions. The process begins with 4-bromo-2-fluorobenzyl bromide and (S)-pyrrolidin-3-ol, using potassium carbonate as a base in dimethylformamide (DMF) at elevated temperatures. The reaction yields the desired compound after purification through column chromatography.
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurological pathways. The presence of the (4-bromo-2-fluorophenyl)methyl group enhances binding affinity and selectivity towards these targets, potentially influencing pharmacokinetic and pharmacodynamic properties.
1. Neuropharmacological Effects
Research indicates that compounds similar to this compound exhibit neuroprotective properties. In vitro studies have shown that such compounds can inhibit apoptosis in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In various assays, it demonstrated significant inhibition of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. For instance, compounds with similar structures were shown to inhibit prostaglandin synthesis with IC50 values lower than 10^-6 mol/L .
3. Cytotoxicity Studies
Cytotoxicity assessments reveal that this compound exhibits low cytotoxicity while maintaining potent biological activity, making it an attractive candidate for further drug development .
Case Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
